molecular formula C16H13FN2O B2593090 (5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone CAS No. 2034415-98-8

(5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone

Cat. No.: B2593090
CAS No.: 2034415-98-8
M. Wt: 268.291
InChI Key: LPRKBBXPVFLZNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone is a complex organic compound that combines a fluorinated pyridine ring with a tetrahydro-epiminonaphthalene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the pyridine ring can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol, or other nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology and Medicine: Due to its structural complexity, it is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders. Its fluorinated pyridine moiety is known to enhance metabolic stability and bioavailability of drugs.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridine ring can enhance binding affinity to biological targets, while the tetrahydro-epiminonaphthalene structure can modulate the compound’s overall pharmacokinetic properties. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    (5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-8-yl)methanone: Similar structure but with a different position of the epimine group.

    (5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-7-yl)methanone: Another positional isomer with potential differences in biological activity.

Uniqueness: The unique combination of a fluorinated pyridine and a tetrahydro-epiminonaphthalene structure in (5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone provides distinct physicochemical properties, such as enhanced stability and specific binding interactions, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl-(5-fluoropyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c17-11-7-10(8-18-9-11)16(20)19-14-5-6-15(19)13-4-2-1-3-12(13)14/h1-4,7-9,14-15H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRKBBXPVFLZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CC=CC=C3C1N2C(=O)C4=CC(=CN=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.